N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring two distinct substituents:
- Substituent 1: A 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl group, combining a thiophene ring (a sulfur-containing heterocycle) with a hydroxyethoxy chain.
- Substituent 2: A 2-(methylsulfanyl)phenyl group, incorporating a methylthio (-SMe) moiety on a phenyl ring.
Though direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive amides and sulfonamide derivatives documented in pharmacological and materials science research .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-24-14-6-3-2-5-12(14)19-17(22)16(21)18-11-13(23-9-8-20)15-7-4-10-25-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAMKSMSXRNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent under controlled conditions.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.
Attachment of the Thiophen-2-yl Group: This can be done through a substitution reaction where a thiophene derivative is introduced.
Addition of the Methylsulfanylphenyl Group: This step involves the reaction of the intermediate with a methylsulfanylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues of Ethanediamide Derivatives
A. N-[2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N′-(2-methoxybenzyl)ethanediamide ()
- Core : Ethanediamide.
- Substituents :
- Sulfonyl group (electron-withdrawing) on a chlorophenyl ring.
- Furyl (oxygen-containing heterocycle) and methoxybenzyl groups.
- Key Differences :
B. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide ()
- Core : Ethanediamide.
- Substituents : Ethoxyphenyl and ethylphenyl groups.
- Key Differences :
Thiophene-Containing Amides and Sulfonamides
A. N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Core : Acetamide (single amide bond).
- Substituents : Thiophene and bromophenyl groups.
B. N-{2-[bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide ()
- Core : Carboxamide with sulfamoyl linkage.
- Substituents : Multiple thiophene units.
- Key Differences :
- The target lacks sulfamoyl groups but includes a methylsulfanylphenyl group, which may modulate toxicity or metabolic stability.
- Applications : Patent data in suggests such compounds are explored for electronic or medicinal uses due to sulfur’s versatility .
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound with a complex structure that incorporates functional groups known for their biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C12H16N4O3S
- Molecular Weight : 296.35 g/mol
Structural Features
The compound features:
- A hydroxyethoxy group that enhances solubility.
- A thiophene ring, which is often associated with biological activity.
- A methylsulfanyl group that may influence pharmacokinetics.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O3S |
| Molecular Weight | 296.35 g/mol |
| CAS Number | 2034615-14-8 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It could bind to receptors involved in signal transduction, altering cellular responses.
- Antioxidant Activity : The presence of thiophene may confer antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Research has indicated various biological activities associated with similar compounds, which can provide insights into the potential effects of this specific compound.
- Anticancer Activity : Studies have shown that compounds with thiophene moieties exhibit significant anticancer properties. For instance, a related study demonstrated that thiophene derivatives inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds similar in structure have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. A study highlighted the ability of thiophene-containing compounds to modulate immune responses in vivo .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by reducing neuronal apoptosis and improving cognitive function in animal models .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
